5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine
Description
Chemical Identity:
5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine (CAS: 1280786-98-2) is a pyridine derivative with the molecular formula C₈H₈BrN₃O₂ and a molecular weight of 258.08 g/mol . Its structure features a bromine atom at position 5, a nitro group at position 3, and a cyclopropylamine substituent at position 2 (Figure 1).
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2/c9-5-3-7(12(13)14)8(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGANNHCGNMGTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669742 | |
| Record name | 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-24-8 | |
| Record name | 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Bromination and Nitration: Starting with cyclopropylpyridine, the compound undergoes bromination followed by nitration to introduce the bromo and nitro groups at the appropriate positions on the pyridine ring.
Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable precursor is reacted with bromine and nitric acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying the biological activity of pyridine derivatives in various biological systems.
Medicine: Investigating potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Key Properties :
- Electron-withdrawing effects : The nitro group at position 3 deactivates the pyridine ring, directing electrophilic substitutions to specific positions.
- Steric and electronic effects : The cyclopropyl group introduces both steric bulk and unique electronic properties due to its strained three-membered ring.
A plausible route for the target compound involves nitration of a brominated pyridine precursor, followed by nucleophilic substitution with cyclopropylamine.
Comparative Analysis with Structural Analogs
This section evaluates 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine against similar pyridine derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Variations and Molecular Properties
The table below compares key structural and molecular features:
Key Observations :
- Electron-withdrawing vs. donating groups : The nitro group in the target compound enhances electrophilicity, whereas methyl or tert-butyl substituents in analogs (e.g., ) modulate electronic effects.
- Steric effects : Cyclopropyl (target compound) and cyclohexyl (C₁₁H₁₄BrClN₂, ) groups influence steric accessibility for reactions.
- Positional isomerism : In 3-Bromo-4-methyl-5-nitropyridin-2-amine , the nitro group at C5 alters reactivity compared to the target compound’s C3 nitro substitution.
Biological Activity
5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine is a brominated and nitro-substituted pyridine derivative with the molecular formula . This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
This compound is synthesized through various chemical reactions, including:
- Oxidation : The nitro group can be further oxidized to produce nitroso derivatives.
- Reduction : The nitro group can be reduced to an amine group, resulting in different derivatives.
- Substitution Reactions : The bromo group can be substituted with other nucleophiles, leading to a variety of products.
The compound serves as an intermediate in organic synthesis and is utilized in the development of new materials and chemical processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the pyridine ring enhances its ability to bind to these targets, influencing their activity. This interaction may lead to various biological responses depending on the specific context in which the compound is used .
Anticancer Properties
Recent studies have indicated that this compound exhibits potential anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. In vitro assays demonstrated that it effectively reduced cell viability in human cancer cell lines at micromolar concentrations .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Antimicrobial Effects : Research indicates that this compound possesses antimicrobial activity against various bacterial strains. It was found to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy Assessment :
- In another study, the compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential utility in treating bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, antimicrobial |
| 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine | Structure | Moderate anticancer activity |
| 2-Amino-5-bromo-3-nitropyridine | Structure | Limited biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
